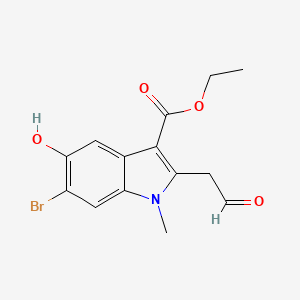

ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO4/c1-3-20-14(19)13-8-6-12(18)9(15)7-11(8)16(2)10(13)4-5-17/h5-7,18H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECXTVUGQLCMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Substituted Indoles

The indole scaffold, especially substituted at positions 1, 2, 3, 5, and 6, is typically constructed via classical indole synthesis methods including:

- Fischer indole synthesis

- Hemetsberger indole synthesis

- Bischler indole synthesis

- Larock indole synthesis

- Nenitzescu indole synthesis

- Madelung indole synthesis

Among these, the Fischer indole synthesis is widely used for constructing substituted indoles with various functional groups, including hydroxy and bromo substituents, by reacting aryl hydrazines with ketones or aldehydes under acidic conditions.

Preparation of Ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate: Key Steps

Starting Material and Core Construction

- The synthesis often begins with a suitably substituted aniline or phenylhydrazine derivative bearing the 6-bromo and 5-hydroxy substituents.

- The 1-methyl group is introduced either by methylation of the indole nitrogen after ring formation or by using N-methylated hydrazine precursors.

- The ethyl ester at the 3-position can be installed by using ethyl glyoxylate or ethyl acetoacetate derivatives as starting materials or intermediates.

Introduction of the 2-(2-oxoethyl) Side Chain

- The 2-position functionalization with a 2-oxoethyl group (an aldehyde or ketone side chain) is typically achieved by a formylation or acylation reaction post-indole formation.

- One approach involves bromination at the 2-position followed by nucleophilic substitution with a suitable 2-oxoethyl nucleophile or via direct alkylation with a 2-bromoacetaldehyde equivalent.

- Alternatively, oxidation of a 2-(hydroxymethyl) substituent to the corresponding aldehyde can be employed.

Hydroxylation at the 5-position

- The 5-hydroxy group is introduced either by starting with a hydroxy-substituted aniline or by selective hydroxylation of the indole ring after ring closure.

- Protection/deprotection strategies may be used to prevent side reactions during other synthetic steps.

Specific Preparation Method from Related Compound Data

The closest characterized compound is ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate (CAS 131707-24-9), which shares the 6-bromo, 5-hydroxy, 1-methyl, and 3-carboxylate features, but with a phenylsulfanylmethyl substituent at position 2 instead of the 2-oxoethyl group.

- This compound is prepared via organic synthesis involving substitution reactions to introduce the phenylsulfanyl group at C-2.

- The phenylsulfanylmethyl group could be converted chemically to the 2-oxoethyl substituent by oxidative cleavage or substitution reactions.

- Storage and handling require inert atmosphere (nitrogen or argon) at 2–8°C due to the compound’s sensitivity.

Reaction Conditions and Optimization

From related indole syntheses and functionalizations, the following conditions are relevant:

Proposed Synthetic Route Summary

A plausible synthetic route for this compound is:

- Synthesis of 6-bromo-5-hydroxy-1-methylindole core via Fischer indole synthesis from 6-bromo-5-hydroxyphenylhydrazine and an appropriate ketone, followed by N-methylation.

- Introduction of the ethyl ester at the 3-position by employing ethyl glyoxylate or analogous ester-containing reagents during or after ring formation.

- Functionalization at the 2-position by bromination and subsequent nucleophilic substitution with a 2-oxoethyl nucleophile or oxidation of a 2-(hydroxymethyl) intermediate to the 2-oxoethyl group.

- Purification and characterization under inert atmosphere to maintain compound stability.

Data Table of Key Physical and Chemical Properties (from related compound data)

Research Findings and Challenges

- The synthesis of 2-substituted indoles with sensitive functional groups such as 2-oxoethyl requires careful control of reaction conditions to prevent side reactions or decomposition.

- Oxidation steps to introduce the aldehyde functionality at position 2 often require mild oxidants and protective groups.

- The presence of halogen (bromo) and hydroxy groups on the indole ring demands selective functionalization strategies to avoid unwanted substitution or degradation.

- Literature reports on closely related indole derivatives suggest that multi-step synthesis with intermediate purifications is necessary to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom, or the oxoethyl group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield an indole-3-carboxaldehyde, while substitution of the bromine atom with an amine could produce an indole-3-carboxamide derivative.

Scientific Research Applications

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Its potential pharmacological properties are of interest for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry: It can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and halogen interactions, which can modulate the activity of biological molecules. The ester group may also undergo hydrolysis, releasing the active indole derivative that can further interact with cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s structural analogs differ primarily in substituents at position 2, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Key Observations:

Sulfur-based substituents (e.g., sulfanyl or sulfinyl) enhance lipophilicity, favoring membrane permeability but reducing water solubility .

Biological Activity :

- Sulfinylmethyl derivatives exhibit potent anti-HBV activity (IC₅₀ = 3.6–6.37 µg/mL), likely due to hydrogen-bonding interactions with viral targets . The target’s ketone group may mimic this behavior, though activity data are unavailable.

- Triazole-linked indoles show antioxidant properties, suggesting that electronic effects from heterocyclic substituents modulate bioactivity .

Synthetic Accessibility :

- CuI-catalyzed reactions are common for introducing triazole or aryl groups at position 2 . The 2-oxoethyl group may require alternative strategies, such as keto-alkylation or oxidation of alcohol intermediates.

Biological Activity

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indole derivative exhibits potential therapeutic properties, making it a candidate for further research in various biomedical applications.

- Molecular Formula : C₁₉H₁₈BrNO₃

- Molecular Weight : 420.32 g/mol

- CAS Number : 1704066-49-8

Antimicrobial Activity

Indole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 0.35 - 1.25 μg/mL |

| Escherichia coli | 0.50 - 1.00 μg/mL |

| Candida albicans | 0.75 - 1.50 μg/mL |

Antiviral Activity

The compound has been investigated for its potential as an antiviral agent, particularly against HIV. It is believed to act by chelating essential metal ions, which are crucial for the activity of viral enzymes such as integrase.

- Mechanism : The indole structure allows for interaction with the active site of integrase, inhibiting its function and thereby blocking viral replication.

Antioxidant Properties

Studies have demonstrated that this compound possesses significant antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of inflammatory diseases and cancer.

- Biochemical Pathways : The antioxidant effects are attributed to the ability of the compound to scavenge free radicals and modulate signaling pathways involved in oxidative stress response.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal reported the antibacterial effects of various indole derivatives, including this compound, demonstrating effective inhibition against Klebsiella pneumoniae and Escherichia coli with MIC values significantly lower than those of conventional antibiotics .

- Antiviral Mechanism Exploration : Research focused on the interaction of indole derivatives with HIV integrase revealed that structural modifications could enhance their inhibitory effects, suggesting a pathway for developing more effective antiviral agents .

- Antioxidant Activity Analysis : A comprehensive study evaluated the antioxidant capacity of several indole derivatives, indicating that compounds like this compound could mitigate oxidative damage in cellular models .

Q & A

Q. What are the recommended synthetic routes for ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate?

The synthesis of this indole derivative can be approached via a multi-step strategy:

- Core indole formation : Start with a 6-bromo-indole scaffold, introducing the 5-hydroxy group via selective oxidation or hydroxylation under controlled conditions.

- 2-(2-Oxoethyl) introduction : Adapt methodologies from thiol-alkylation reactions (e.g., using a Michael addition or nucleophilic substitution with a protected glyoxal equivalent). For example, describes a copper-catalyzed coupling for sulfur-containing groups, which could be modified by replacing thiophenol with a 2-oxoethyl precursor .

- Esterification : The ethyl ester at position 3 is typically introduced early via esterification of the carboxylic acid intermediate (e.g., using ethanol under acidic conditions) .

- Purification : Use silica gel chromatography with gradients like 10% ethyl acetate in hexanes (as in ) for final isolation .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Monitor reaction progress via TLC (e.g., Rf = 0.30 in 70:30 ethyl acetate:hexanes) .

- Spectroscopy : Confirm the structure using H NMR (e.g., δ 9.81 ppm for hydroxyl protons) and C NMR (e.g., carbonyl signals at ~164 ppm for the ester group) .

- Mass spectrometry : HRMS (ESI) with calculated and observed [M+H] values (e.g., ±0.0004 Da accuracy) .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of the 2-(2-oxoethyl) group be addressed?

- Protecting groups : Temporarily protect the 5-hydroxy group (e.g., with a silyl ether) to prevent unwanted side reactions during alkylation. highlights the use of sodium bicarbonate washes to stabilize acidic protons .

- Catalyst optimization : Copper(I) bromide or palladium catalysts (as in ) can enhance selectivity for the C2 position. Adjust reaction temperature (e.g., 55°C) and solvent polarity (e.g., DMSO) to favor desired reactivity .

- Mechanistic studies : Use DFT calculations to predict electron density at reactive sites, guiding reagent choice.

Q. What crystallographic techniques are suitable for resolving ambiguities in substituent positioning?

- Single-crystal X-ray diffraction : As demonstrated in , this method provides unambiguous confirmation of the 2-(2-oxoethyl) group’s geometry and bonding. Data refinement (R factor <0.06) ensures accuracy .

- Challenge : The oxoethyl group’s flexibility may complicate crystallization. Use mixed solvents (e.g., DMF/ethanol) for slow crystallization.

Q. How does the 2-(2-oxoethyl) group influence the compound’s reactivity compared to analogs with thioether or cyclopropyl groups?

- Electrophilicity : The oxoethyl group’s ketone moiety increases susceptibility to nucleophilic attack (e.g., hydrazine for hydrazone formation), unlike sulfur or cyclopropane substituents ( ) .

- Biological activity : Analogous indoles with electron-withdrawing groups (e.g., bromine) show enhanced binding to enzyme active sites. Compare with ’s antiviral indole derivatives to hypothesize mechanisms .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported H NMR chemical shifts for similar indole derivatives?

- Solvent effects : Shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). For example, hydroxyl protons in DMSO-d6 appear downfield (~9.8 ppm) .

- Dynamic effects : Rotameric equilibria in flexible groups (e.g., oxoethyl) can split signals. Use variable-temperature NMR to clarify .

- Referencing : Cross-check with internal standards (e.g., TMS) and published data from and .

Methodological Recommendations

Q. What strategies optimize yield in the final coupling step?

- Catalyst loading : Use 0.2 equiv Cu(I)Br () to minimize side reactions .

- Base selection : Cesium carbonate (3.0 equiv) improves deprotonation efficiency in polar aprotic solvents like DMSO .

- Workup : Neutralize with saturated ammonium chloride to avoid decomposition of acid-sensitive groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.